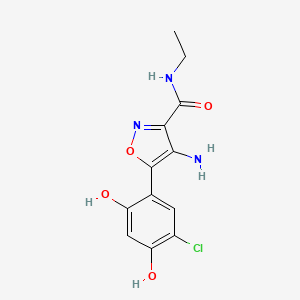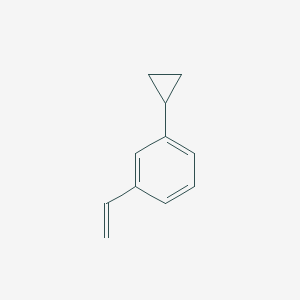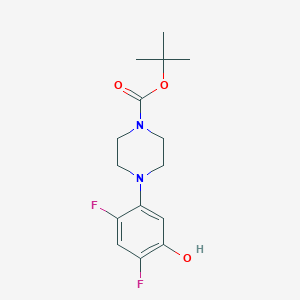
7-amino-2,3-dihydro-1H-pyrrolizin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-amino-2,3-dihydro-1H-pyrrolizin-1-one is an organic compound with the molecular formula C7H8N2O It is a derivative of pyrrolizinone, a class of compounds known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2,3-dihydro-1H-pyrrolizin-1-one can be achieved through several methods. One common approach involves the reaction of nitroso compounds with hydrazones under basic conditions . This method typically involves the following steps:
Formation of Hydrazone: A hydrazone is formed by reacting a carbonyl compound with hydrazine.
Nitrosation: The hydrazone is then treated with a nitrosating agent, such as sodium nitrite, in the presence of a base.
Cyclization: The resulting intermediate undergoes cyclization to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-amino-2,3-dihydro-1H-pyrrolizin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolizinone derivatives.
Aplicaciones Científicas De Investigación
7-amino-2,3-dihydro-1H-pyrrolizin-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-amino-2,3-dihydro-1H-pyrrolizin-1-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyrrolizinone have been shown to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a key regulator in the necroptosis signaling pathway . This inhibition can lead to the suppression of inflammatory responses and cell death, making it a potential candidate for treating inflammatory diseases.
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1H-pyrrolizin-1-one: A closely related compound with similar chemical properties.
7-amino-3,4-dihydro-1H-quinolin-2-one: Another compound with a similar structure but different biological activities.
Uniqueness
7-amino-2,3-dihydro-1H-pyrrolizin-1-one is unique due to its specific amino substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C7H8N2O |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
7-amino-2,3-dihydropyrrolizin-1-one |
InChI |
InChI=1S/C7H8N2O/c8-5-1-3-9-4-2-6(10)7(5)9/h1,3H,2,4,8H2 |
Clave InChI |
KVWDDIMCQZJZTE-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C=CC(=C2C1=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12867154.png)
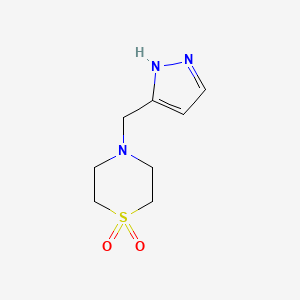
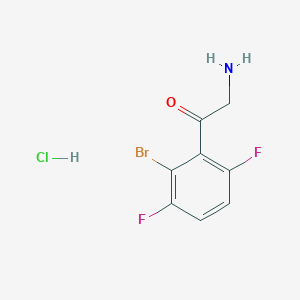
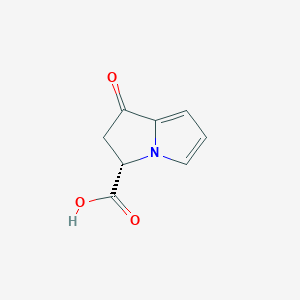

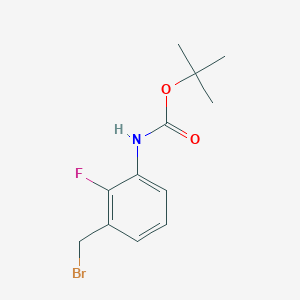
![4-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12867188.png)


![1-(6-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867202.png)

